Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate is a heterocyclic compound that features a fused imidazole and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate typically involves the cyclization of appropriate precursors. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . Another approach includes the intramolecular aza-Wittig cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nitration and halogenation reactions can introduce nitro or halogen groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nitration often involves a mixture of sulfuric and nitric acids, while halogenation can be achieved using halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as nitro, amino, and halogenated derivatives .
Scientific Research Applications
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase domain, which is crucial in the signaling pathways of cell growth and proliferation . This inhibition can lead to the suppression of tumor growth in certain cancers.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(6-bromo-4-fluoro-1-oxoisoindolin-2-yl)-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate
- 2-Nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Uniqueness
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate is unique due to its fused ring system, which imparts distinct electronic and steric properties. These properties make it a valuable scaffold in medicinal chemistry for the design of novel therapeutic agents.
Biological Activity
Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activity. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol. The compound features a pyrrolo[1,2-c]imidazole moiety, which is recognized for its diverse biological activities. The presence of both ethyl and keto groups enhances its reactivity and solubility in biological systems, making it a valuable candidate for drug development .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : this compound may inhibit specific enzymes by occupying their active sites or modulating allosteric sites. This can alter downstream signaling pathways critical for various cellular functions .
- Binding Affinity : Studies indicate that the compound exhibits binding affinity towards several biological receptors and enzymes. Understanding these interactions is crucial for elucidating its pharmacodynamics .
Biological Activities
Research into the biological activities of this compound has revealed several promising effects:
- Anticancer Properties : Initial studies suggest that derivatives of pyrroloimidazole compounds can exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines .
- Antimicrobial Activity : Similar compounds within the pyrroloimidazole class have shown antimicrobial properties against various bacterial strains. The unique structure may contribute to enhanced membrane permeability or interference with bacterial metabolic pathways .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features and potential advantages of this compound over related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate | C10H15N3O2 | Contains an amino group which may enhance biological activity |
6-Methylpyrrolo[1,2-c]imidazole | C7H8N2 | Lacks the ethyl acetate side chain; simpler structure |
4-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-N²-methylbenzeneamine | C13H15N3 | Contains additional aromatic functionality; potentially different reactivity |
This table illustrates how the structural characteristics of this compound could influence its pharmacological profile compared to other derivatives in the same class .
Case Studies and Research Findings
Recent studies have focused on synthesizing and characterizing derivatives of this compound. For instance:
- In Vitro Studies : Research conducted at various institutions has demonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells at micromolar concentrations .
- Mechanistic Insights : Investigations into the mechanisms revealed that some derivatives induce apoptosis through caspase activation pathways while also inhibiting cell cycle progression in treated cells .
These findings underline the potential of this compound as a lead compound for further pharmacological development.
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)8-7-4-3-5-12(7)6-11-8/h6H,2-5H2,1H3 |
InChI Key |
WZFJGANMULGJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C2CCCN2C=N1 |
Origin of Product |
United States |
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